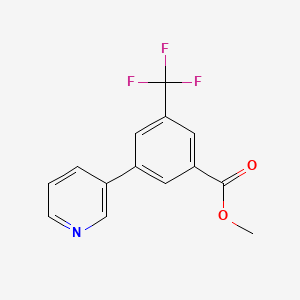

Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)benzoate

Description

Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)benzoate (CAS: 1214343-94-8) is a benzoate ester derivative featuring a pyridin-3-yl substituent at position 3 and a trifluoromethyl group at position 5 of the benzene ring. Its molecular formula is C₁₄H₁₀F₃NO₂, with a molecular weight of 281.24 g/mol . This compound is frequently utilized as a pharmaceutical intermediate, particularly in synthesizing complex molecules such as tert-butyl sulfonamide derivatives (e.g., in ) . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridine moiety contributes to hydrogen bonding and π-π interactions, making it valuable in drug discovery .

Properties

IUPAC Name |

methyl 3-pyridin-3-yl-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO2/c1-20-13(19)11-5-10(9-3-2-4-18-8-9)6-12(7-11)14(15,16)17/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTIIAGHOLOXKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C2=CN=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by nucleophilic substitution . The reaction conditions include the use of a Lewis acid catalyst, such as aluminum chloride, and anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. Continuous flow chemistry techniques are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including oxidation , reduction , substitution , and nucleophilic addition .

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate or chromyl chloride.

Reduction: Employing reducing agents such as lithium aluminum hydride.

Substitution: Utilizing nucleophiles like sodium methoxide in methanol.

Nucleophilic Addition: Involving reagents like Grignard reagents.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted benzene derivatives.

Nucleophilic Addition: Creation of alcohols or other functionalized compounds.

Scientific Research Applications

Antagonist Development

Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)benzoate has been identified as a potential antagonist for the NK-1 tachykinin receptor, which is implicated in various neuropsychiatric disorders such as depression, anxiety disorders, and schizophrenia . The compound's structure allows it to interact effectively with this receptor, potentially leading to new therapeutic options for these conditions.

Trifluoromethyl Group Influence

The trifluoromethyl group present in this compound enhances its pharmacological properties. Research indicates that compounds containing this group often exhibit increased potency and selectivity compared to their non-fluorinated counterparts. For instance, the inclusion of a trifluoromethyl moiety has been linked to improved inhibition of serotonin uptake, which is crucial for antidepressant activity .

Pesticide Development

The compound serves as an important intermediate in the synthesis of agrochemicals. Its derivatives are being explored for their efficacy in pest control, particularly against resistant insect populations . The trifluoromethyl group contributes to the enhanced biological activity of these compounds, making them more effective than traditional pesticides.

Crop Protection Chemicals

This compound and its derivatives are utilized in the development of crop protection products that not only safeguard crops but also mitigate risks to human health from agricultural pests . The unique properties imparted by the trifluoromethyl group allow for innovative formulations that improve crop yield and sustainability.

Synthesis Techniques

The synthesis of this compound typically involves several steps, including coupling reactions between trifluoromethylated benzoic acid derivatives and pyridine intermediates. Recent advancements in synthetic methodologies have streamlined these processes, improving yield and reducing reaction times .

Case Study: Fluazinam

Fluazinam is a notable fungicide that incorporates a trifluoromethyl-pyridine structure similar to that of this compound. Studies have demonstrated that this compound exhibits superior fungicidal activity compared to other derivatives, showcasing the effectiveness of trifluoromethyl substitution in agrochemical applications .

Data Table: Comparison of Trifluoromethyl Compounds

| Compound Name | Application Area | Key Features |

|---|---|---|

| This compound | Medicinal Chemistry | NK-1 receptor antagonist |

| Fluazinam | Agrochemicals | High fungicidal activity |

| Sulfoxaflor | Agrochemicals | Effective against resistant pests |

Mechanism of Action

The mechanism by which Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)benzoate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors, leading to biological responses. The pyridine ring plays a crucial role in its reactivity, allowing it to participate in various chemical reactions.

Molecular Targets and Pathways:

Receptors: Interaction with G-protein-coupled receptors (GPCRs) and ion channels.

Pathways: Involvement in signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoate Esters with Pyridinyl Groups

Methyl 3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]benzoate

- Molecular Formula : C₁₆H₁₄F₃N₂O₂

- Molecular Weight : 329.29 g/mol

- Key Features: The pyridine ring here includes a dimethylamino group at position 2, which increases basicity compared to the unsubstituted pyridin-3-yl group in the target compound. This substitution may enhance solubility in polar solvents and alter binding affinity in biological systems .

(2-Methyl-5-(pyridin-3-yl)phenyl)methanol

- Molecular Formula: C₁₃H₁₃NO

- Molecular Weight : 199.25 g/mol

- Key Features: This compound replaces the trifluoromethyl and ester groups with a hydroxymethyl substituent.

Fluorinated Benzoate Derivatives

Methyl 2-fluoro-5-hydroxy-3-(trifluoromethyl)benzoate

- Molecular Formula : C₉H₆F₄O₃

- Molecular Weight : 262.14 g/mol

- Key Features : The fluorine atom at position 2 and hydroxyl group at position 5 introduce strong electron-withdrawing effects and hydrogen-bonding capacity. This compound is more polar than the target molecule, impacting its solubility and reactivity in organic synthesis .

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoic acid

Pyridine-Based Analogues with Heterocyclic Modifications

5-Nitro-2-(trifluoromethyl)pyridin-4-amine

- Molecular Formula : C₆H₄F₃N₃O₂

- Molecular Weight : 207.11 g/mol

- The nitro group enhances electrophilicity, making it a reactive intermediate in amination or reduction reactions .

Data Table: Structural and Functional Comparison

Key Research Findings

- Electronic Effects : The trifluoromethyl group in all compared compounds significantly lowers the electron density of the aromatic ring, enhancing resistance to oxidative degradation .

- Synthetic Utility : this compound is a preferred intermediate in medicinal chemistry due to its balanced lipophilicity (logP ~2.8) and stability under acidic conditions .

- Biological Relevance: Pyridinyl-substituted benzoates exhibit higher binding affinity to kinase enzymes compared to non-aromatic analogues, as demonstrated in kinase inhibition assays .

Biological Activity

Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)benzoate is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : C13H10F3N O2

- Molecular Weight : 273.22 g/mol

- CAS Number : 187331-46-0

This compound features a trifluoromethyl group, which is known to enhance biological activity by influencing lipophilicity and metabolic stability.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its pharmacological effects.

Anticancer Activity

Recent studies indicate that compounds containing trifluoromethyl groups exhibit enhanced anticancer properties. For instance, in a study examining various derivatives of benzoates, it was found that the presence of a trifluoromethyl group significantly increased the potency against cancer cell lines, such as A549 and H1975. The IC50 values for these compounds ranged between 39 and 48 µM, indicating moderate efficacy in inhibiting cell proliferation .

Additionally, it was noted that this compound induced apoptosis and cell cycle arrest in the G2/M phase, suggesting that its mechanism of action may involve the up-regulation of p21 expression .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. The trifluoromethyl group is known to enhance binding affinity in various enzyme systems, making compounds like this compound candidates for further development in enzyme inhibition studies. For example, SAR (Structure-Activity Relationship) studies have shown that modifications to the structure can lead to increased potency against specific targets, such as reverse transcriptase enzymes .

Case Studies

-

Study on Antiproliferative Effects :

A recent investigation into the antiproliferative effects of various benzoate derivatives highlighted that this compound exhibited a more pronounced effect than traditional chemotherapeutics like Fluorouracil (FLU). The study utilized the sulforhodamine B (SRB) assay to determine IC50 values, confirming the compound's potential as a lead candidate for cancer therapy . -

Mechanistic Insights :

Another study focused on understanding the mechanistic pathways through which this compound exerts its biological effects. It was found that this compound interacts with cellular pathways involved in apoptosis and cell cycle regulation, providing insights into its therapeutic potential against malignancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.